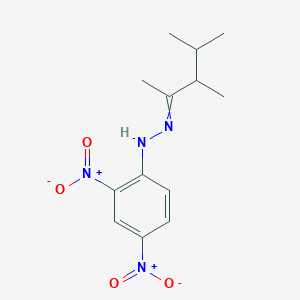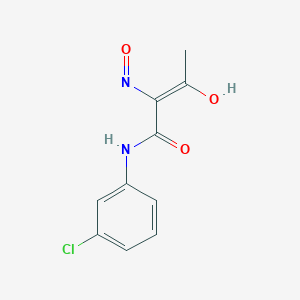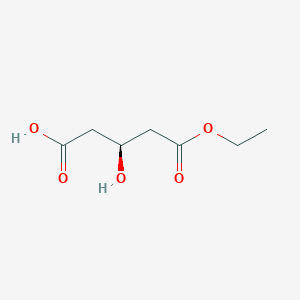
1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) is a chemical compound with the molecular formula C8H8ClNO. It is known for its unique structure, which includes an amino group and two chlorine atoms attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) typically involves the chlorination of 1-(2-amino-phenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the phenyl ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be tailored for specific applications.
Vergleich Mit ähnlichen Verbindungen
ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) can be compared to other similar compounds, such as:
1-(2-Amino-phenyl)ethanone: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
1-(2-Amino-4-chlorophenyl)ethanone: Chlorine atom is positioned differently, affecting its chemical properties.
1-(2-Amino-6-bromophenyl)ethanone: Bromine atom instead of chlorine, leading to variations in reactivity and applications.
The uniqueness of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
64605-39-6 |
|---|---|
Molekularformel |
C8H7Cl2NO |
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
1-(2-amino-6-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2 |
InChI-Schlüssel |
UGNTYNKAZIJTBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


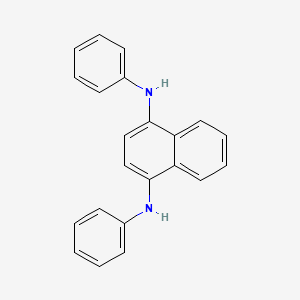
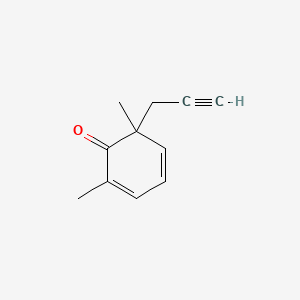
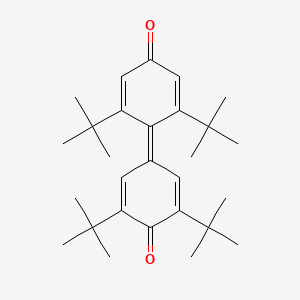
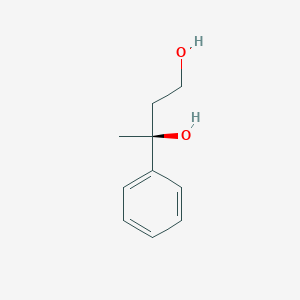
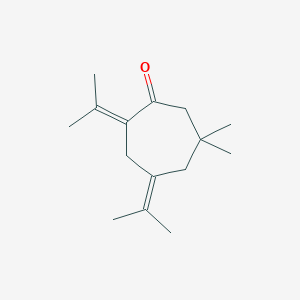
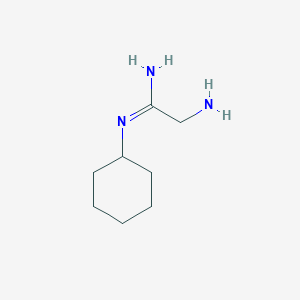
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


